Napropamide Napropamide N,N-diethyl-2-(naphthalen-1-yloxy)propanamide is a monocarboxylic acid amide that is propanamide substituted by two ethyl groups at the nitrogen atom and a naphthalen-1-yloxy group at position 2. It is an aromatic ether, a monocarboxylic acid amide and a member of naphthalenes.
Napropamide is a selective systemic amide herbicide. The compound is used against a number of annual grasses and broad-leaved weeds. Napropamide is applied to fields containing vegetables, fruit trees and bushes, vines, strawberries, sunflowers, tobacco, olives, mint, turf or other crops. The compound is absorbed by the roots and works by inhibiting root development and growth.
Brand Name: Vulcanchem
CAS No.: 15299-99-7
VCID: VC0536683
InChI: InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3
SMILES: CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol

Napropamide

CAS No.: 15299-99-7

Cat. No.: VC0536683

Molecular Formula: C17H21NO2

Molecular Weight: 271.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Napropamide - 15299-99-7

Specification

CAS No. 15299-99-7
Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
IUPAC Name N,N-diethyl-2-naphthalen-1-yloxypropanamide
Standard InChI InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3
Standard InChI Key WXZVAROIGSFCFJ-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21
Canonical SMILES CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21
Appearance Solid powder
Colorform Colorless crystals; (tech., brown solid)
Brown solid
Light brown solid from n-pentane.
White crystals when pure
Melting Point 75 °C
Melting point: 74.8-75.5 °C when pure (technical is 68-70 °C)

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Napropamide (IUPAC name: N,N-diethyl-2-(1-naphthyloxy)propionamide) features a naphthalene ring linked via ether oxygen to a propionamide moiety with diethyl substituents . The chiral center at the propionamide carbon gives rise to R- and S-enantiomers, which demonstrate distinct biological activities and environmental behaviors . X-ray crystallography reveals a planar naphthalene system with dihedral angles of 12.3° between the aromatic ring and amide group, influencing molecular packing and soil adsorption characteristics .

Physicochemical Parameters

Experimental data from multiple sources characterize napropamide's physical properties (Table 1) :

PropertyValueMeasurement Conditions
Molecular Weight271.35 g/mol-
Melting Point-93.9°CCapillary method
Boiling Point65°C (decomposes)760 mmHg
Vapor Pressure1.3 × 10⁻⁶ mmHg25°C
Log P (octanol-water)3.12Shake flask method
Water Solubility73 mg/L20°C, pH 7
Henry's Law Constant5.6 × 10⁻⁸ atm·m³/mol25°C
Soil Adsorption Coefficient (Koc)700-1,200 mL/gOECD Guideline 106

These properties dictate napropamide's environmental behavior, with moderate hydrophobicity (Log P = 3.12) facilitating both soil adsorption and limited aqueous mobility . The compound's photo-lability (half-life = 14 days under UV light) and microbial degradation pathways (DT₅₀ = 30-60 days in aerobic soils) contribute to its field persistence .

Agricultural Applications and Use Patterns

Crop Protection Systems

EPA registration documents outline napropamide's use on 42 crops, including strawberries (30,000 lbs annual usage), cranberries (50,000 lbs), and ornamental nurseries . Application rates range from 2-6 lbs a.i./acre for most crops, escalating to 15 lbs/acre in cranberry bogs due to high organic matter content reducing bioavailability . The herbicide demonstrates particular efficacy against Eleusine indica (goosegrass) and Portulaca oleracea (common purslane), achieving 95% control at 6.75 kg/ha in tropical turfgrass systems .

Application Methodologies

Optimal application protocols require immediate incorporation (<72 hours) via 0.5-inch irrigation or mechanical tillage to mitigate photodegradation losses (35-40% without incorporation) . Aerial application remains restricted to cranberry production, while ground boom sprayers deliver 80% deposition efficiency on row crops . Recent formulations (50% dry flowable) reduce phytotoxicity risks to tender foliage compared to earlier emulsifiable concentrates .

Mechanisms of Action and Resistance Development

Primary Herbicidal Activity

Napropamide disrupts cell division in root meristems through inhibition of very-long-chain fatty acid (VLCFA) elongation, specifically targeting the KCS (3-ketoacyl-CoA synthase) enzyme in the elongase complex . This mode of action prevents synthesis of C24-C34 fatty acids essential for plasma membrane formation, causing abnormal root hair development and seedling mortality . Chiral specificity studies reveal R-NAP exhibits 3× greater KCS inhibition (IC₅₀ = 0.8 μM) compared to the S-enantiomer (IC₅₀ = 2.4 μM) .

Non-Target Effects on Soil Microbiome

A 2024 study demonstrated R-NAP enantiomers increase plasmid conjugation efficiency (3.2× control) between Escherichia coli and Bacillus subtilis by modulating membrane permeability through lipopolysaccharide reduction (17% decrease) and reactive oxygen species generation (2.8× increase) . Transcriptomic analysis identified upregulation of yieK (2.5-fold), ygeH (3.1-fold), and ydbL (1.8-fold) genes involved in horizontal gene transfer, suggesting sublethal concentrations may accelerate antibiotic resistance dissemination .

Human Health and Ecological Risk Assessment

Toxicological Profile

EPA's 2005 Reregistration Eligibility Decision established an acceptable daily intake (ADI) of 0.3 mg/kg/day based on no-observed-adverse-effect levels (NOAEL) from chronic rodent studies . Key toxicological endpoints include:

  • Acute Oral LD₅₀ (rat): >5,000 mg/kg (Category IV)

  • Dermal LD₅₀ (rabbit): >2,000 mg/kg (Category III)

  • Oncogenicity: Group E (no carcinogenic potential)

  • Developmental Toxicity: NOAEL = 100 mg/kg/day (rat)

EU assessments using EFSA PRIMo 3.1 model calculated maximum chronic exposure at 0.1% ADI for Dutch toddlers, well below the 1% threshold of concern .

Environmental Fate

The compound's environmental partitioning follows:

  • Soil: 89% (DT₅₀ = 45 days)

  • Water: 7% (hydrolysis DT₅₀ = 180 days pH 7)

  • Air: 4% (vapor pressure 1.3×10⁻⁶ mmHg)

Ecotoxicity data show moderate risk to aquatic organisms (LC₅₀ = 4.8 mg/L for Daphnia magna), necessitating 15-meter buffer zones in spray applications .

Regulatory Status and Global Stewardship

US EPA Reregistration

The 2005 RED maintained all existing tolerances (0.1 ppm in strawberries to 0.5 ppm in cranberries) while imposing mandatory drift reduction nozzles and aquatic buffer zones . Post-application reentry intervals remain at 12 hours for hand labor due to rapid photodegradation on foliage .

EU MRL Confirmatory Process

2023 evaluations validated storage stability in high-acid commodities (grapes) but identified data gaps for foliar metabolism studies, leading to provisional MRLs of 0.01 mg/kg pending additional residue trials . The EU's 0.3 mg/kg ADI aligns with Codex Alimentarius guidelines, facilitating international trade compliance .

Emerging Research Directions

Enantioselective Formulation Development

Recent chiral separations using cellulose tris(3-chloro-4-methylphenylcarbamate) columns achieve 98% enantiomeric excess, enabling targeted R-NAP applications at 60% reduced rates while maintaining herbicidal efficacy . Field trials show 1.5 kg/ha R-NAP formulations control Digitaria ciliaris as effectively as 3 kg/ha racemic mixtures .

Advanced Remediation Strategies

Pilot-scale bioreactors employing Sphingobium quisquiliarum DC2 degrade 95% of soil-bound napropamide within 72 hours through oxidative cleavage of the naphthyl ether bond, offering potential for on-farm treatment of contaminated irrigation runoff .

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